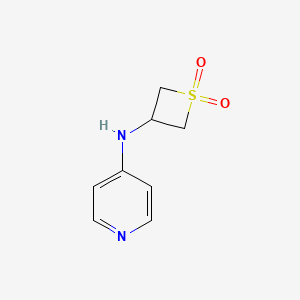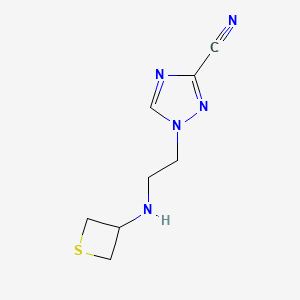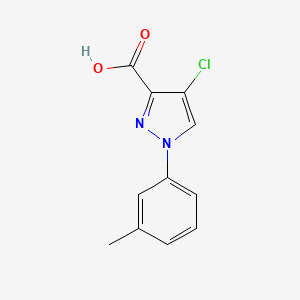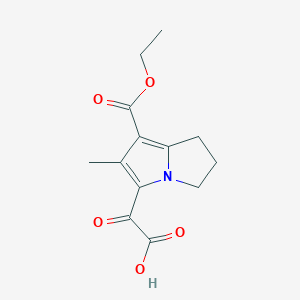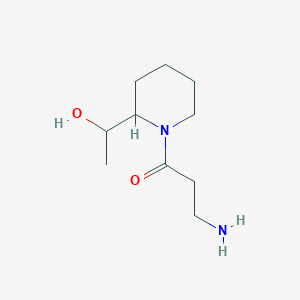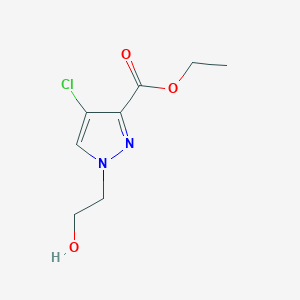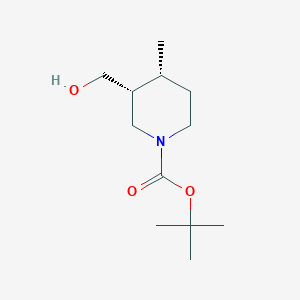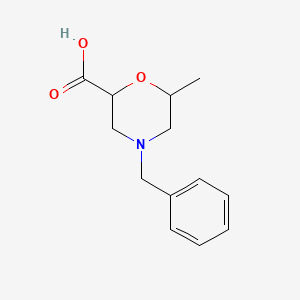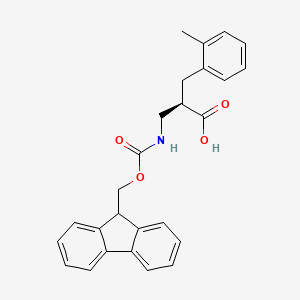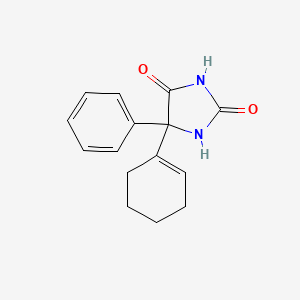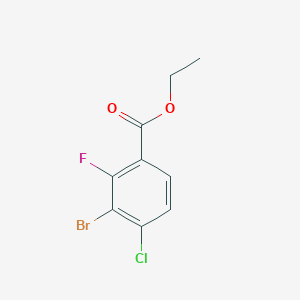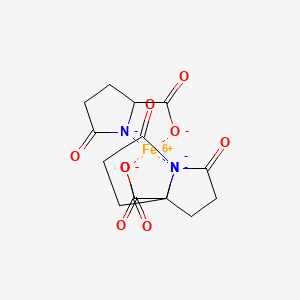
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that combines iron in a high oxidation state with a derivative of pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of iron salts with 5-oxopyrrolidine-2-carboxylate under controlled conditions. One common method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides . The reaction conditions often require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The iron center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the iron center and the pyrrolidine derivative.
Substitution: The carboxylate group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions could produce lower oxidation state derivatives.
Scientific Research Applications
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties, such as magnetic or catalytic activity.
Mechanism of Action
The mechanism by which iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate exerts its effects involves its interaction with molecular targets through its iron center and pyrrolidine derivative. The iron center can participate in redox reactions, altering the oxidation state of other molecules, while the pyrrolidine derivative can interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-oxopyrrolidine-2-carboxylate: A simpler derivative without the iron center, used in similar applications but with different reactivity.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.
Iron(III) complexes: Compounds with iron in a lower oxidation state, used in various chemical and biological applications.
Uniqueness
Iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate is unique due to the high oxidation state of the iron center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in applications requiring strong oxidizing or reducing agents and in studies of high oxidation state chemistry.
Properties
CAS No. |
85994-36-1 |
|---|---|
Molecular Formula |
C15H15FeN3O9 |
Molecular Weight |
437.14 g/mol |
IUPAC Name |
iron(6+);5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H2,6,7,8,9);/q;;;+6/p-6 |
InChI Key |
NXSOOSFYDXXEIA-UHFFFAOYSA-H |
Canonical SMILES |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+6] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


